4-Hydrazinyl-8-(trifluoromethyl)quinoline - 57369-92-3

4-Hydrazinyl-8-(trifluoromethyl)quinoline

Catalog Number: EVT-392985
CAS Number: 57369-92-3
Molecular Formula: C10H8F3N3
Molecular Weight: 227.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Anticancer agents: Quinoline derivatives have demonstrated promising anticancer activity against various cancer cell lines [, , ].
  • Antimicrobial agents: Several quinoline derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria [, , ].
  • Anti-inflammatory agents: Quinoline-based compounds are known to possess anti-inflammatory properties [].

PSI-697 (1a)

Compound Description: PSI-697 (1a) is a P-selectin inhibitor with demonstrated activity in animal models of cardiovascular disease. It exhibits good safety and tolerability profiles in human phase 1 studies, but its oral bioavailability was limited. This compound is a C-2 benzyl substituted quinoline salicylic acid derivative. []

Relevance: PSI-697 (1a), while possessing a distinct biological activity, shares the core quinoline structure with 4-Hydrazinyl-8-(trifluoromethyl)quinoline. This highlights the versatility of the quinoline scaffold in medicinal chemistry and its potential for modification to target different therapeutic areas. Notably, both compounds feature substitutions at the C-2 and C-8 positions of the quinoline ring, further emphasizing their structural similarity. []

PSI-421

Compound Description: PSI-421 is a P-selectin inhibitor identified during the search for a backup compound to PSI-697 (1a). It demonstrates improved aqueous solubility and pharmacokinetic properties compared to its predecessor. PSI-421 effectively inhibits both arterial and venous injury in animal models and is a promising preclinical candidate for conditions like atherosclerosis and deep vein thrombosis. It features branching at the alpha position of the C-2 benzyl side chain and modifications to the substituents on the carboxylic A-ring of the quinoline. []

Relevance: PSI-421 derives from the same research program as PSI-697 (1a) and therefore maintains a close structural relationship with 4-Hydrazinyl-8-(trifluoromethyl)quinoline. Both compounds share the core quinoline motif and display substitutions at the C-2 and C-8 positions. This exemplifies how subtle structural changes within the quinoline framework can impact physicochemical properties like solubility and pharmacokinetics, crucial aspects in drug development. []

4-Amino-2-methyl-8-(trifluoromethyl) quinoline (AMTQ)

Compound Description: AMTQ is a quinoline derivative investigated for its spectroscopic, structural, and electronic properties using experimental techniques and DFT calculations. []

Relevance: AMTQ shares the core quinoline structure and the 8-(trifluoromethyl) substituent with 4-Hydrazinyl-8-(trifluoromethyl)quinoline. The presence of different substituents at the C-4 position (amino in AMTQ and hydrazinyl in the target compound) allows for exploring how these variations influence the overall molecular properties. []

4-Chloro-8-(trifluoromethyl)quinoline

Compound Description: This compound is structurally characterized using single-crystal X-ray diffraction, highlighting its crystal packing characterized by C-H···N weak hydrogen bonds and π–π stacking interactions. [, ]

Relevance: 4-Chloro-8-(trifluoromethyl)quinoline, by sharing the core quinoline scaffold and the 8-(trifluoromethyl) substituent with 4-Hydrazinyl-8-(trifluoromethyl)quinoline, serves as a fundamental structural analogue. The comparison between the chloro and hydrazinyl substituents at the C-4 position offers insights into their impact on intermolecular interactions and potential biological activity. [, ]

2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid

Compound Description: This structure represents the core scaffold of PSI-421, a P-selectin inhibitor with improved solubility and pharmacokinetic properties compared to its predecessor, PSI-697. []

Relevance: This compound shares the core quinoline structure and the 8-(trifluoromethyl) group with 4-Hydrazinyl-8-(trifluoromethyl)quinoline. Although possessing additional substituents and functionalities compared to the target compound, it highlights the potential of modifying the quinoline scaffold at various positions to achieve desired pharmacological properties. []

2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines

Compound Description: This group of compounds represents a series of novel 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines (aryl(heteroaryl) = Ph, 4-Me-C6H4, 4-F-C6H4, and 2-furyl; 4-alkyl(aryl) = -CH2OH, -(CH2)5CH3, and Ph). These hybrid scaffolds were synthesized via regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions and investigated for their photophysical properties, DNA/HSA interactions, and molecular docking. []

Relevance: These compounds, while structurally more complex, share the core quinoline ring system and the 4-(trifluoromethyl) substituent with 4-Hydrazinyl-8-(trifluoromethyl)quinoline. The presence of a triazole ring at the C-6 position, absent in the target compound, highlights a potential avenue for further structural diversification and exploration of novel biological activities. []

2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles

Compound Description: This group comprises a series of 2-(arylidenehydrazinyl)-4-trifluoromethylthiazoles synthesized and characterized for their antibacterial activity against Escherichia coli and Klebsiella pneumonia. []

Relevance: While structurally distinct from 4-Hydrazinyl-8-(trifluoromethyl)quinoline, these compounds provide a comparative framework for exploring the impact of replacing the quinoline core with a thiazole ring while retaining the 4-trifluoromethyl substituent. This comparison offers valuable information on the contribution of different heterocyclic systems to potential biological activities. []

Mefloquine

Compound Description: Mefloquine is a clinically utilized antimalarial drug known for its effectiveness against multidrug-resistant strains of falciparum malaria. Its structure features a quinoline ring system with a trifluoromethyl group at the 2-position, added to prevent oxidation at this site, a metabolic pathway observed with quinine. [, ]

Relevance: Mefloquine serves as a critical reference point for understanding the structure-activity relationships of 4-Hydrazinyl-8-(trifluoromethyl)quinoline in the context of antimalarial activity. Both compounds share the quinoline core and a trifluoromethyl substituent, albeit at different positions (C-8 in the target compound, C-2 in Mefloquine). This comparison highlights the importance of substituent positioning within the quinoline scaffold for modulating biological activity. Furthermore, the presence of the trifluoromethyl group in Mefloquine to prevent metabolic oxidation provides valuable insight for designing metabolically stable derivatives of 4-Hydrazinyl-8-(trifluoromethyl)quinoline. [, ]

2,8-bis(trifluoromethyl)-4-(1-hydroxy-3-(N-t-butylamino)propyl)quinoline phosphate (WR 184,806)

Compound Description: WR 184,806 is a quinolinemethanol antimalarial that has shown high efficacy in curing multidrug-resistant human strains of malaria in monkeys. It exhibits relatively low toxicity and is structurally analogous to mefloquine. [, ]

Properties

CAS Number

57369-92-3

Product Name

4-Hydrazinyl-8-(trifluoromethyl)quinoline

IUPAC Name

[8-(trifluoromethyl)quinolin-4-yl]hydrazine

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7/h1-5H,14H2,(H,15,16)

InChI Key

CJQJNVOPMJTCHC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.